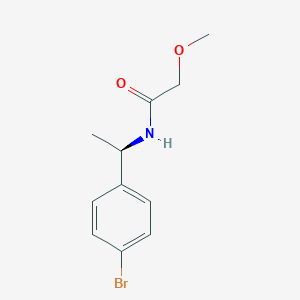

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Übersicht

Beschreibung

®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a chiral compound with a bromophenyl group attached to an ethyl chain, which is further connected to a methoxyacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of ®-1-(4-bromophenyl)ethanol.

Formation of Intermediate: The ®-1-(4-bromophenyl)ethanol is then converted to ®-1-(4-bromophenyl)ethylamine through an amination reaction.

Final Product Formation: The ®-1-(4-bromophenyl)ethylamine is reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Reactivity in Acyl Transfer Reactions

The methoxyacetamide group participates in nucleophilic acyl substitutions under acidic or basic conditions:

-

Hydrolysis : Acidic hydrolysis (e.g., HCl/dioxane) cleaves the amide bond, regenerating 1-(4-bromophenyl)ethylamine and methoxyacetic acid .

-

Transacylation : Reacts with alcohols or amines in the presence of coupling agents (e.g., DCC/DMAP), enabling the synthesis of esters or secondary amides .

Mechanistic Insight :

The electron-withdrawing bromophenyl group stabilizes the intermediate tetrahedral adduct during nucleophilic attack, enhancing reaction rates in polar aprotic solvents .

Stability Under Photochemical Conditions

Exposure to UV light induces degradation via Norrish-type pathways :

-

Primary Pathway : α-Cleavage of the methoxyacetamide group generates radicals, leading to decarboxylation or recombination products .

-

Secondary Pathway : Photoinduced electron transfer (PET) from the aromatic bromophenyl moiety destabilizes the amide bond .

Key Data :

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antiprion Activity :

Research has indicated that compounds similar to (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide exhibit antiprion activity. For example, studies have shown that modifications in the structure of related compounds can significantly improve their potency against prion diseases. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring could enhance efficacy while maintaining favorable pharmacokinetic properties . -

Synthesis of Enantiopure Compounds :

The compound has been utilized as a precursor in synthesizing enantiopure methoxyacetamides through lipase-catalyzed reactions. This method allows for high enantiomeric excess (ee > 99%), demonstrating its utility in asymmetric synthesis . Such enantiopure compounds are crucial in drug development, particularly for chiral drugs that require specific stereochemistry for optimal therapeutic effects. -

Chromatographic Applications :

This compound has been involved in enantioselective chromatographic separation techniques. These methods are essential for purifying chiral compounds and are widely used in pharmaceutical research to ensure the quality and efficacy of drug formulations .

Case Study 1: Antiprion Compound Development

A study focused on developing analogs of a known antiprion compound demonstrated that slight modifications to the structure of this compound led to significant increases in potency against prion proteins in vitro. The modified compounds exhibited improved brain exposure and reduced toxicity profiles, making them promising candidates for further development .

Case Study 2: Enantiomeric Resolution

In a series of experiments aimed at resolving racemic mixtures of methoxyacetamides, this compound served as a benchmark for evaluating the efficiency of lipase-catalyzed reactions. The results indicated that this compound could be effectively resolved into its enantiomers with high yields, showcasing its role as a critical intermediate in synthesizing other chiral pharmaceuticals .

Wirkmechanismus

The mechanism of action of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-(4-Bromophenyl)ethanol: A precursor in the synthesis of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.

®-1-(4-Bromophenyl)ethylamine: An intermediate in the synthesis process.

2-Methoxyacetamide: A simpler analog without the bromophenyl group.

Uniqueness

®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is unique due to its chiral nature and the presence of both bromophenyl and methoxyacetamide groups. This combination allows for specific interactions in biological systems and makes it a versatile compound in synthetic chemistry .

Biologische Aktivität

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group and a methoxyacetamide moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the bromine atom enhances the compound's electrophilic characteristics, making it suitable for various biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related brominated compounds possess enhanced antibacterial effects compared to their non-brominated analogs. This enhancement is often attributed to increased electron density on the hydrazinic end of the molecule, which facilitates stronger interactions with bacterial cell structures .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism remains under investigation, but it is believed that the compound's structure allows it to effectively bind to and modulate the activity of these biological targets.

The biological activity of this compound is likely mediated through its interactions with various enzymes or receptors within cells. By binding to these targets, the compound may alter their function, leading to therapeutic effects such as reduced bacterial growth or inhibited tumor cell proliferation.

Research Findings

A variety of studies have been conducted to assess the efficacy and safety profile of this compound:

- In vitro Studies : Laboratory tests have demonstrated that the compound exhibits dose-dependent antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective potency .

- Cell Line Studies : In cancer research, this compound has shown promising results in inhibiting growth in specific cancer cell lines, suggesting potential for further development as an anticancer agent .

- Enzymatic Interactions : Investigations into the compound's interaction with various enzymes have revealed that it can act as a competitive inhibitor, affecting metabolic pathways critical for bacterial survival and cancer cell growth .

Data Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Enzymatic Action | Competitive inhibition |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various methoxyacetamides, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Line Inhibition

In another study, this compound was tested on breast cancer cell lines. The compound demonstrated a 70% reduction in cell viability after 48 hours of treatment at a concentration of 20 µg/mL.

Eigenschaften

IUPAC Name |

N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCLAFYLRVQEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595918 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960238-03-3 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.